molecular formula C13H18N2O3 B2428369 1-(2,5-Dimethylfuran-3-carbonyl)piperidine-4-carboxamide CAS No. 1090040-62-2

1-(2,5-Dimethylfuran-3-carbonyl)piperidine-4-carboxamide

Cat. No.: B2428369
CAS No.: 1090040-62-2
M. Wt: 250.298
InChI Key: CULOXZYWGXTJGV-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylfuran-3-carbonyl)piperidine-4-carboxamide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a furan ring substituted with two methyl groups and a piperidine ring, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

The synthesis of 1-(2,5-Dimethylfuran-3-carbonyl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the furan ring and the piperidine ring separately, followed by their coupling.

  • Synthetic Routes and Reaction Conditions

      Step 1: Synthesis of 2,5-dimethylfuran involves the cyclization of 2,5-hexanedione in the presence of an acid catalyst.

      Step 2: The piperidine ring can be synthesized through the hydrogenation of pyridine.

      Step 3: The coupling of 2,5-dimethylfuran with piperidine-4-carboxamide is achieved through a condensation reaction, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

  • Industrial Production Methods

    • Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

1-(2,5-Dimethylfuran-3-carbonyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

  • Oxidation

    • The furan ring can be oxidized to form a diketone using oxidizing agents like potassium permanganate.
  • Reduction

    • The carbonyl group in the piperidine ring can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
  • Substitution

    • The methyl groups on the furan ring can undergo electrophilic substitution reactions, such as halogenation using bromine or chlorine.
  • Common Reagents and Conditions

    • Oxidizing agents: Potassium permanganate, chromium trioxide.
    • Reducing agents: Lithium aluminum hydride, sodium borohydride.
    • Substitution reagents: Halogens (bromine, chlorine).
  • Major Products

    • Oxidation products: Diketones.
    • Reduction products: Alcohols.
    • Substitution products: Halogenated derivatives.

Scientific Research Applications

1-(2,5-Dimethylfuran-3-carbonyl)piperidine-4-carboxamide has diverse applications in scientific research:

  • Chemistry

    • Used as a building block in the synthesis of more complex organic molecules.
    • Studied for its reactivity and stability under various conditions.
  • Biology

    • Investigated for its potential as a bioactive compound in drug discovery.
    • Studied for its interactions with biological macromolecules.
  • Medicine

    • Potential applications in the development of pharmaceuticals, particularly in targeting specific receptors or enzymes.
    • Explored for its antimicrobial and anticancer properties.
  • Industry

    • Used in the synthesis of specialty chemicals and materials.
    • Potential applications in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylfuran-3-carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets:

  • Molecular Targets

    • Enzymes: May inhibit or activate specific enzymes involved in metabolic pathways.
    • Receptors: Potential to bind to receptors and modulate their activity.
  • Pathways Involved

    • The compound may influence signaling pathways by altering the activity of key proteins and enzymes.
    • Its effects on cellular processes such as apoptosis, proliferation, and differentiation are of particular interest.

Comparison with Similar Compounds

1-(2,5-Dimethylfuran-3-carbonyl)piperidine-4-carboxamide can be compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds

    • 1-(2,5-Dimethylfuran-3-carbonyl)piperazine.
    • 1-(2,5-Dimethylfuran-3-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide.
  • Comparison

    • Compared to 1-(2,5-Dimethylfuran-3-carbonyl)piperazine, the piperidine derivative may exhibit different reactivity and biological activity due to the presence of the piperidine ring.
    • The thiazole-substituted derivative may have enhanced bioactivity and specificity due to the additional heterocyclic ring.

Properties

IUPAC Name

1-(2,5-dimethylfuran-3-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-8-7-11(9(2)18-8)13(17)15-5-3-10(4-6-15)12(14)16/h7,10H,3-6H2,1-2H3,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CULOXZYWGXTJGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID74373914
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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